molecular formula C23H19N5 B5305642 N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine

Cat. No. B5305642
M. Wt: 365.4 g/mol
InChI Key: MWPYXDPQSHBPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, also known as MBP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is not fully understood. However, it has been proposed that N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine may act by inhibiting various signaling pathways involved in cancer growth and inflammation. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine may act by reducing oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress and cell death. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine in lab experiments is its wide range of potential applications. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is its limited solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.

Future Directions

There are many potential future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. One area of research could be to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to investigate its potential as an anti-inflammatory and neuroprotective agent, and to determine its mechanism of action. Furthermore, future research could focus on developing more soluble forms of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine to improve its administration in experimental settings.

Synthesis Methods

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-(4-methylphenyl)-1-phthalazinamine with 1-methyl-1H-benzimidazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine.

properties

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-15-7-9-16(10-8-15)22-18-5-3-4-6-19(18)23(27-26-22)25-17-11-12-21-20(13-17)24-14-28(21)2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYXDPQSHBPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

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